molecular formula C24H21NOS B11552983 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B11552983
M. Wt: 371.5 g/mol
InChI Key: DUCHKDRBPHVBMI-UHFFFAOYSA-N
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Description

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide is an organic compound that features a complex structure with two naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylnaphthalene with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with naphthalen-2-yl acetamide under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the naphthalene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the naphthalene rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene rings.

Scientific Research Applications

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methylnaphthalene: A simpler compound with a single naphthalene ring and a methyl group.

    Naphthalene-2-yl acetamide: Similar structure but lacks the sulfanyl group and the second naphthalene ring.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with additional functional groups and a triazole ring.

Uniqueness

2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide is unique due to its dual naphthalene rings and the presence of a sulfanyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H21NOS

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(2-methylnaphthalen-1-yl)methylsulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C24H21NOS/c1-17-10-11-19-7-4-5-9-22(19)23(17)15-27-16-24(26)25-21-13-12-18-6-2-3-8-20(18)14-21/h2-14H,15-16H2,1H3,(H,25,26)

InChI Key

DUCHKDRBPHVBMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)CSCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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